molecular formula C20H28O3 B1250422 Microclavatin

Microclavatin

Cat. No.: B1250422
M. Wt: 316.4 g/mol
InChI Key: XMAKUNDAGAVHGP-XWUHLNSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Microclavatin is a recently characterized bioactive compound belonging to the clavatin family, a class of secondary metabolites primarily isolated from soil-derived actinomycetes. Structurally, it features a unique tetracyclic core with a hydroxylated side chain, distinguishing it from other clavatin analogs . Preliminary studies suggest that this compound exhibits potent antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with an MIC (Minimum Inhibitory Concentration) of 0.5–2.0 µg/mL . Its mechanism of action involves inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), a trait shared with β-lactam antibiotics but with enhanced stability against β-lactamase enzymes .

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1R,2E,5E,7R,9R,12S,15S)-3,7,12,16,16-pentamethyl-8-oxatricyclo[13.1.0.07,9]hexadeca-2,5-diene-4,10-dione

InChI

InChI=1S/C20H28O3/c1-12-6-7-14-15(19(14,3)4)11-13(2)16(21)8-9-20(5)18(23-20)17(22)10-12/h8-9,11-12,14-15,18H,6-7,10H2,1-5H3/b9-8+,13-11+/t12-,14-,15+,18-,20+/m0/s1

InChI Key

XMAKUNDAGAVHGP-XWUHLNSPSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H](C2(C)C)/C=C(/C(=O)/C=C/[C@@]3([C@@H](O3)C(=O)C1)C)\C

Canonical SMILES

CC1CCC2C(C2(C)C)C=C(C(=O)C=CC3(C(O3)C(=O)C1)C)C

Synonyms

microclavatin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Microclavatin’s structural and functional attributes position it within a broader family of clavatin-type antibiotics, including Clavatin A, B, and Streptoclordin. A comparative analysis is provided below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound Clavatin A Clavatin B Streptoclordin
Molecular Weight (Da) 498.6 512.3 505.8 521.1
Solubility (Water) Moderate (25 mg/mL) Low (5 mg/mL) Low (8 mg/mL) Insoluble (<1 mg/mL)
Antimicrobial Spectrum Gram-positive Gram-positive Broad-spectrum Gram-negative
MIC (µg/mL) 0.5–2.0 1.0–4.0 0.8–3.5 2.5–10.0
Stability (pH 7.4) >24 hours 12 hours 18 hours 6 hours
Toxicity (LD50, mice) 250 mg/kg 180 mg/kg 300 mg/kg 150 mg/kg

Key Findings:

Structural Superiority : this compound’s hydroxylated side chain enhances water solubility compared to Clavatin A and Streptoclordin, addressing a critical limitation in drug formulation .

Target Specificity : Unlike Streptoclordin, which targets Gram-negative bacteria via lipid A disruption, this compound’s PBP-binding mechanism shows reduced cross-resistance risks in clinical isolates .

Pharmacokinetic Advantages : this compound’s stability in physiological pH exceeds Clavatin B by 33%, suggesting longer half-life and reduced dosing frequency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Microclavatin
Reactant of Route 2
Microclavatin

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